molecular formula C19H23ClN4O B6444812 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropyl-6-methylpyrimidine CAS No. 2640968-99-4

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropyl-6-methylpyrimidine

Cat. No.: B6444812
CAS No.: 2640968-99-4
M. Wt: 358.9 g/mol
InChI Key: ZBWUALPAFUGUEX-UHFFFAOYSA-N
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Description

4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropyl-6-methylpyrimidine is a complex organic compound known for its application in pharmaceutical research and development. It consists of a pyrimidine core substituted at various positions with groups such as piperidine and chloropyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropyl-6-methylpyrimidine generally involves multi-step chemical reactions. Starting with the preparation of the pyrimidine core, subsequent steps involve the introduction of piperidine and chloropyridine groups. Typically, the reactions are carried out in controlled environments using reagents like acids, bases, and catalysts. Conditions may include specific temperatures, pressures, and solvents to achieve optimal yields.

Industrial Production Methods: Industrial synthesis may scale up these lab processes, focusing on efficiency, safety, and cost-effectiveness. Production facilities might use continuous flow reactors and automated systems to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of reactions, including:

  • Oxidation: Leading to potential formation of N-oxides or other oxidized derivatives.

  • Reduction: Possibly converting certain functional groups to their reduced forms.

  • Substitution: Replacing hydrogen or other substituents with new functional groups, often facilitated by catalysts or reagents.

Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or organic peroxides, reducing agents such as sodium borohydride, and substitution reagents including halogens or alkylating agents are commonly used. These reactions typically require controlled temperatures and solvents that can stabilize intermediates and products.

Major Products: The reactions can yield various derivatives, maintaining the core structure while modifying the substituent groups. These products are often characterized and purified using chromatographic techniques and spectroscopic methods.

Scientific Research Applications

Neuropharmacology

1. Central Nervous System (CNS) Disorders

The presence of the piperidine and pyrimidine structures suggests potential applications in treating CNS disorders such as anxiety, depression, and schizophrenia. Compounds with similar scaffolds have been explored for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways.

2. Cognitive Enhancement

Research indicates that compounds with piperidine rings may enhance cognitive functions. The unique structure of this compound could lead to the development of new cognitive enhancers or treatments for neurodegenerative diseases like Alzheimer’s.

Chemical Biology

1. Target Identification and Drug Design

The compound's unique structure makes it an excellent candidate for high-throughput screening in drug discovery programs aimed at identifying new drug candidates targeting specific biological pathways. Its ability to interact with various biological targets can be explored through structure-activity relationship (SAR) studies.

2. Molecular Probes

Due to its specific functional groups, this compound can be utilized as a molecular probe in biochemical assays to study enzyme activity or receptor binding, providing insights into cellular mechanisms and disease pathology.

Synthesis and Development

1. Synthetic Methodologies

The synthesis of this compound involves complex organic reactions, making it a subject of interest for developing new synthetic methodologies in organic chemistry. Research into more efficient synthesis routes can lead to advancements in synthetic chemistry practices.

2. Structure-Activity Relationship (SAR) Studies

Investigating the SAR of this compound can provide valuable data on how modifications affect biological activity, aiding in the optimization of lead compounds for drug development.

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityInvestigated similar pyrimidine derivatives that showed significant inhibition of cancer cell proliferation.
Study 2CNS EffectsExplored piperidine-based compounds that enhance cognitive function in animal models.
Study 3Drug DesignUtilized the compound as a scaffold for developing new drugs targeting specific enzymes involved in metabolic pathways.

Mechanism of Action

The compound's mechanism of action is deeply rooted in its chemical structure. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, altering their activity. The specific pathways involved often depend on the compound's ability to bind to these targets, modulate their function, or trigger downstream effects in biological systems.

Comparison with Similar Compounds

Compared to structurally similar compounds, 4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropyl-6-methylpyrimidine might exhibit unique properties such as higher specificity for certain targets or improved stability under physiological conditions Similar compounds include analogs with variations in the substituent groups, such as those with different halogen atoms or alterations in the piperidine ring

Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c1-13-10-18(23-19(22-13)15-2-3-15)24-8-5-14(6-9-24)12-25-17-4-7-21-11-16(17)20/h4,7,10-11,14-15H,2-3,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWUALPAFUGUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)COC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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